tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate
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Overview
Description
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is known for its unique spirocyclic structure, which includes a triaza ring fused to an octane ring. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate typically involves the reaction of tert-butyl isocyanate with a suitable triaza precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to achieve a high level of purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the nitrogen atoms.
tert-Butyl 1,2,6-triazaspiro[2.5]octane-6-carboxylate: This compound lacks the double bond present in this compound, resulting in different reactivity and properties.
Properties
IUPAC Name |
tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-4-10(5-7-13)11-12-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQVISMOCJORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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